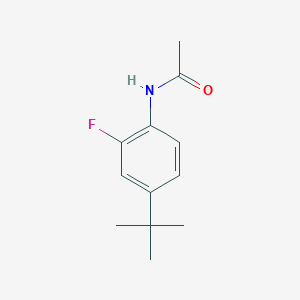

N-(4-(t-butyl)-2-fluorophenyl)acetamide

Description

N-(4-(t-Butyl)-2-fluorophenyl)acetamide is a substituted acetamide featuring a tert-butyl group at the para position and a fluorine atom at the ortho position of the phenyl ring. The tert-butyl group introduces steric bulk and lipophilicity, while the fluorine atom modulates electronic properties, enhancing metabolic stability and influencing intermolecular interactions such as hydrogen bonding or van der Waals forces . Such modifications are critical in medicinal chemistry for optimizing pharmacokinetic and pharmacodynamic profiles .

Properties

Molecular Formula |

C12H16FNO |

|---|---|

Molecular Weight |

209.26 g/mol |

IUPAC Name |

N-(4-tert-butyl-2-fluorophenyl)acetamide |

InChI |

InChI=1S/C12H16FNO/c1-8(15)14-11-6-5-9(7-10(11)13)12(2,3)4/h5-7H,1-4H3,(H,14,15) |

InChI Key |

ABTPTZHRDPHFDR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)C(C)(C)C)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(t-butyl)-2-fluorophenyl)acetamide typically involves the reaction of 4-(t-butyl)-2-fluoroaniline with acetic anhydride. The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to facilitate the acylation process. The reaction can be represented as follows:

4-(t-butyl)-2-fluoroaniline+acetic anhydride→this compound+acetic acid

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration or extraction techniques. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-(t-butyl)-2-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst or under thermal conditions.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: N-(4-(t-butyl)-2-fluorophenyl)ethylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(t-butyl)-2-fluorophenyl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-(t-butyl)-2-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

Structural and Substituent Effects

Key Substituents and Their Roles:

- Observed in compounds like N-(4-(5-(4-tert-butylphenyl)-3-methoxy-1H-1,2,4-triazol-1-yl)phenyl)-2-(phenylthio)-acetamide (Compound 52, ) with a melting point of 167–169°C .

- Fluorine Atom : Electron-withdrawing effects increase resistance to oxidative metabolism. For example, N-(4-fluorophenyl)-2-chloroacetamide () demonstrates intramolecular C–H···O interactions, stabilizing its crystal structure .

- Chloro/Bromo Substituents : Increase molecular weight and polarizability. N-(4-bromophenyl)acetamide () shows bond length variations (C1–C2: 1.501 Å vs. 1.53 Å in analogs), affecting conformational stability .

Table 1: Comparison of Selected Acetamide Derivatives

Physicochemical Properties

- Melting Points : Bulky substituents (e.g., tert-butyl) generally lower melting points due to disrupted crystallinity, while polar groups (e.g., sulfonyl in Compound 54) increase melting points (204–206°C) via enhanced intermolecular forces .

- Solubility : Fluorine and tert-butyl groups reduce aqueous solubility but improve lipid bilayer penetration, critical for CNS-targeting drugs .

Biological Activity

N-(4-(t-butyl)-2-fluorophenyl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article aims to explore its biological activity through various studies, synthesis methods, and structure-activity relationships (SAR).

Chemical Structure and Synthesis

The compound this compound can be synthesized through the acylation of 4-(t-butyl)-2-fluoroaniline with acetic anhydride or acetyl chloride. The structure consists of a substituted phenyl group linked to an acetamide moiety, which is critical for its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. For example, a related compound demonstrated significant activity against Xanthomonas oryzae with an EC50 value indicating effective inhibition at low concentrations. This suggests that derivatives of phenylacetamides can have promising applications in agricultural microbiology .

Anticancer Activity

The compound has also been investigated for its anticancer properties. A study assessing various substituted phenylacetamides found that certain derivatives exhibited cytotoxic effects against cancer cell lines. The presence of the t-butyl and fluorine substituents may enhance lipophilicity and cellular uptake, contributing to their efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- Substituent Effects : The t-butyl group enhances hydrophobic interactions, which may improve binding affinity to bacterial or cancer cell targets.

- Fluorine Substitution : The 2-fluoro group can influence electronic properties, potentially increasing the reactivity and selectivity towards biological targets .

Table: Summary of Biological Activities

Case Studies

- Antibacterial Evaluation : A study focused on the synthesis of several phenylacetamides including this compound showed promising results against gram-negative bacteria, indicating potential use as a novel antibacterial agent in agricultural settings .

- Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives exhibited significant cytotoxic effects on human cancer cell lines, suggesting that modifications to the acetamide structure can lead to enhanced anticancer properties .

Q & A

Q. What precautions are essential when handling fluorinated acetamides to ensure data integrity and safety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.